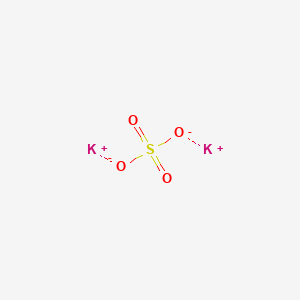

Sulphuric acid, potassium salt

Description

Historical Trajectories and Foundational Discoveries in Potassium Sulfate (B86663) Science

The history of potassium sulfate dates back to the early 14th century. wikipedia.orgchemeurope.com Early chemists and alchemists, including Johann Glauber, Robert Boyle, and Otto Tachenius, were among the first to study this compound. encyclopedia.comchemeurope.com In the 17th century, it was referred to by names such as arcanuni or sal duplicatum, reflecting its nature as a combination of an acid salt and an alkaline salt. wikipedia.orgatamanchemicals.com Other historical names include vitriolic tartar and Glaser's salt, named after the pharmaceutical chemist Christopher Glaser who prepared it for medicinal purposes. wikipedia.org

A notable early production method was a precursor to the process developed by Johann Glauber. wikipedia.org The compound, then called arcanum duplicatum ("double secret"), was prepared from the residue left after producing nitric acid (aqua fortis) by reacting potassium nitrate (B79036) (nitre) with sulfuric acid (oil of vitriol). wikipedia.org This residue was dissolved in hot water, filtered, and then crystallized. wikipedia.org The mineral form of potassium sulfate, arcanite, is found in nature, often in the Stassfurt salt deposits as cocrystallizations with sulfates of magnesium, calcium, and sodium. atamanchemicals.comencyclopedia.com

Contemporary Research Paradigms and Unaddressed Inquiries in Potassium Sulfate Chemistry

Modern research on potassium sulfate is multifaceted, addressing both fundamental and applied aspects of its chemistry. A significant area of investigation is the optimization of its production. The Mannheim process, which involves the reaction of potassium chloride with sulfuric acid, is a well-established method. atamanchemicals.comtaylorandfrancis.com However, research is ongoing to develop more energy-efficient and environmentally benign production routes. google.com This includes exploring the transformation reactions of other minerals like phosphogypsum and K-feldspar. taylorandfrancis.com

A prominent research trend is the valorization of industrial and mining waste streams to produce potassium sulfate. acs.org For instance, recent studies have demonstrated the successful production of high-purity potassium sulfate from zero liquid discharge (ZLD) salts generated during lithium clay extraction. acs.org This approach not only provides a valuable agricultural product but also offers a pathway to mitigate the environmental impact of mining operations. acs.org

The kinetics of potassium sulfate crystallization is another active field of study. mdpi.comresearchgate.net Understanding the mechanisms of nucleation and crystal growth is crucial for controlling the physical properties of the final product, such as particle size and purity. mdpi.comresearchgate.net Researchers are investigating the influence of various parameters like temperature, supersaturation, and the presence of impurities on the crystallization process. mdpi.comresearchgate.net Unaddressed inquiries in this area include developing more precise models to predict crystal morphology and exploring the impact of various additives on crystallization kinetics. mdpi.com Furthermore, potassium sulfate serves as a key precursor for synthesizing other important potassium salts, such as potassium carbonate and potassium persulfate, which continues to be an area of industrial and academic interest. mdpi.com

Methodological Frameworks and Epistemological Considerations in Potassium Sulfate Investigations

The investigation of potassium sulfate employs a wide range of analytical and methodological frameworks. Classical chemical analysis and titrimetric methods are used to determine the assay and purity of potassium sulfate samples. acs.org For instance, an acid-base titration can be performed after passing a solution of the sample through a cation-exchange column. acs.org

Modern instrumental techniques provide detailed insights into the structure and composition of potassium sulfate. X-ray Diffraction (XRD) is fundamental for studying its crystalline structure, while Scanning Electron Microscopy (SEM) is used to analyze the morphology and size of the crystals. taylorandfrancis.comacs.org Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are employed for precise determination of elemental composition and the presence of trace impurities like heavy metals, calcium, magnesium, and sodium. acs.orgacs.org

In the study of crystallization processes, dynamic image analysis and stirred bed crystallizers are utilized to experimentally investigate the kinetics. mdpi.comresearchgate.net The data obtained from these experiments are often interpreted within the framework of classical nucleation theory to determine critical nucleation parameters. mdpi.com Furthermore, researchers are developing and applying phenomenological and machine learning models to predict and control the crystallization process, aiming for optimal product quality. researchgate.net These methodological approaches, combining experimental investigation with theoretical modeling, are essential for advancing the fundamental understanding and industrial application of potassium sulfate. binghamuni.edu.ng

Data Tables

Table 1: Physical and Chemical Properties of Potassium Sulfate

| Property | Value |

| Chemical Formula | K₂SO₄ nist.gov |

| Molar Mass | 174.259 g/mol chemeurope.com |

| Appearance | White crystalline solid chemeurope.com |

| Density | 2.66 g/cm³ chemeurope.com |

| Solubility in Water | 11.1 g/100 mL (at 20 °C) chemeurope.com |

| Melting Point | 1,069 °C |

| Boiling Point | 1,689 °C |

| Crystal Structure | Orthorhombic chemeurope.com |

Table 2: Summary of Selected Research Findings on Potassium Sulfate

| Research Focus | Key Findings | Reference(s) |

| Production from Mining Waste | High-purity (>90%) potassium sulfate can be produced from lithium clay mining waste using fractional crystallization and metathesis reactions. | acs.org |

| Crystallization Kinetics | The induction time for potassium sulfate nucleation decreases non-linearly with increasing temperature and supersaturation, influencing crystal size and morphology. | mdpi.com |

| Integrated Production Process | A process reacting potassium chloride and ammonium (B1175870) sulfate at 60°C can achieve a potassium sulfate yield of approximately 78%, which can be increased to 95% with further treatment of the mother liquor. | researchgate.net |

| Conversion of Gypsum | Optimal conditions for producing large, uniform K₂SO₄ crystals from gypsum conversion include a crystallization temperature of 50°C and a residence time of about 90 minutes. | researchgate.net |

Properties

Key on ui mechanism of action |

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. |

|---|---|

CAS No. |

10233-01-9 |

Molecular Formula |

K2O4S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

dipotassium;sulfate |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

OTYBMLCTZGSZBG-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[K+].[K+] |

boiling_point |

1689 °C |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS |

density |

2.66 2.66 g/cm³ |

melting_point |

1067 °C |

Other CAS No. |

7778-80-5 10233-01-9 |

physical_description |

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid Colourless or white crystals or crystalline powder COLOURLESS-TO-WHITE CRYSTALS. |

Pictograms |

Corrosive |

Related CAS |

7646-93-7 (potassium-H2SO4[1:1]) |

shelf_life |

PERMANENT IN AIR |

solubility |

Freely soluble in water, insoluble in ethanol 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC INSOL IN ACETATE, CARBON DISULFIDE Solubility in water, g/100ml at 25 °C: 12 |

Synonyms |

K(2)SO(4) potassium sulfate potassium sulfate (1:1) potassium sulfate, 35S-labeled sulfuric acid, dipotassium salt |

Origin of Product |

United States |

Advanced Synthesis and Manufacturing Methodologies of Potassium Sulfate

Novel Chemical Pathways for Potassium Sulfate (B86663) Formation

Innovations in chemical synthesis are paving the way for more efficient potassium sulfate production. These pathways aim to improve yield, reduce energy consumption, and utilize lower-cost raw materials.

The Glaserite process is a significant method for producing potassium sulfate, particularly by leveraging sodium sulfate, a common and low-value industrial by-product. researchgate.netresearchgate.net The process is typically conducted in two main stages:

Glaserite Formation: Sodium sulfate (Na₂SO₄) reacts with potassium chloride (KCl) in an aqueous solution to precipitate Glaserite, a double salt with the chemical formula K₃Na(SO₄)₂. google.comgoogle.com

Potassium Sulfate Conversion: The separated Glaserite is then treated with additional potassium chloride and water to yield potassium sulfate precipitate and a mother liquor that is recycled back to the first stage. google.comagchemigroup.eu

Thermodynamic and economic factors often necessitate this two-stage approach. google.com Mechanistic refinements focus on optimizing reaction conditions to maximize yield and purity. For industrial-scale applications, process simulation has been instrumental. For instance, studies using SysCAD software to model a process treating seven metric tons per hour of Na₂SO₄ found that a split KCl feed strategy—3.0 MT/hr to the glaserite reactor and 4.5 MT/hr to the K₂SO₄ reactor—maximized yield while minimizing water demand. researchgate.netresearchgate.net Temperature control is also critical; research indicates that ambient temperatures are preferable for the K₂SO₄ reactor, as yields can decrease significantly if the glaserite reactor operates at 50°C or higher. researchgate.netresearchgate.net The resulting potassium sulfate can reach purities of approximately 96 mass %, with minimal chloride (0.5 mass %) and sodium (0.2 mass %) content. chempap.org

Optimized Parameters for a Two-Stage Glaserite Process

| Parameter | Value/Condition | Reference |

|---|---|---|

| Na₂SO₄ Feed Rate | 7 MT/hr | researchgate.net |

| KCl Feed to Glaserite Reactor | 3.0 MT/hr | researchgate.netresearchgate.net |

| KCl Feed to K₂SO₄ Reactor | 4.5 MT/hr | researchgate.netresearchgate.net |

| K₂SO₄ Reactor Temperature | Ambient | researchgate.netresearchgate.net |

| Glaserite Reactor Temperature | Below 50°C | researchgate.netresearchgate.net |

Integrated process designs that yield multiple valuable products alongside potassium sulfate enhance the economic viability of manufacturing. A common example is the co-production of potassium sulfate, sodium sulfate, and sodium chloride from potash and a sodium sulfate source. bgu.ac.ilwipo.int In such systems, the mother liquor from the glaserite formation stage, which is rich in sodium chloride, undergoes evaporative crystallization to precipitate substantially pure NaCl. google.com This not only creates a marketable co-product but also allows for the recycling of the end liquor, reducing waste and improving resource utilization. google.com

Another integrated approach involves the reaction of potassium chloride with ammonium (B1175870) sulfate. researchgate.net This process includes dissolution, reaction, evaporation, crystallization, and drying to produce a relatively pure and coarse crystalline potassium sulfate with about 52 wt% K₂O content. researchgate.netresearchgate.net To achieve a reasonable yield (approximately 78%), an evaporation stage is strategically placed between the reactor and the crystallizer. researchgate.net

Comparison of Integrated Co-production Systems

| Primary Reactants | Co-products | Key Process Feature | Reference |

|---|---|---|---|

| Potassium Chloride, Sodium Sulfate | Sodium Chloride, Sodium Sulfate | Evaporative crystallization of mother liquor to recover NaCl. | google.combgu.ac.il |

| Potassium Chloride, Ammonium Sulfate | Ammonium Chloride | Evaporation stage between reactor and crystallizer to increase K₂SO₄ yield. | researchgate.netresearchgate.net |

The conversion of sulfate-containing industrial by-products into high-value potassium sulfate is a key valorization strategy. Sodium sulfate, generated as waste from various processes such as lead-acid battery recycling and the synthesis of trimethylolpropane, is a prime candidate for this approach. researchgate.netresearchgate.netchempap.org The Glaserite process is commonly used for this conversion. researchgate.net Research has shown that even impure sodium sulfate recovered from battery recycling can be a viable precursor for K₂SO₄ production. researchgate.net

Another significant industrial by-product is phosphogypsum (CaSO₄·2H₂O). Methods have been developed to use this waste as a sulfate source, reacting it with potassium chloride in a medium containing ammonia (B1221849) and isopropanol. acs.org Under optimal conditions (50% excess phosphogypsum at 25°C), a high conversion of KCl to K₂SO₄ (97.2%) can be achieved. researchgate.net Similarly, waste from lithium clay extraction, which contains potassium sulfate, can be processed through crystallization and metathesis reactions to isolate K₂SO₄ with over 90% purity. bohrium.com A two-step pathway using this waste, supplemented with KCl, achieved a K₂SO₄ recovery rate of 31.8%, significantly more efficient than a three-step process without KCl addition (9.8% recovery). acs.orgacs.org

Reaction Kinetics and Thermodynamic Profiles of Potassium Sulfate Synthesis

Understanding the reaction kinetics and thermodynamics is fundamental to optimizing synthesis, particularly in crystallization processes. Key parameters include nucleation induction time, crystal growth rate, and the influence of supersaturation and temperature.

Studies employing classical nucleation theory have investigated the crystallization of potassium sulfate from supersaturated solutions. mdpi.com The induction time for nucleation decreases non-linearly as both the supersaturation ratio and temperature increase, indicating a higher primary nucleation rate under these conditions. mdpi.com Kinetic parameters for the reactive crystallization of K₂SO₄ from picromerite (K₂SO₄·MgSO₄·6H₂O) and KCl have been determined experimentally. The orders of primary nucleation (b) and crystal growth (g) were found to be 3.61 and 4.61, respectively, with an activation energy (E) for secondary nucleation of 69.83 kJ∙mol−1. mdpi.comresearchgate.net

For gas-phase synthesis, kinetic modeling of the sulfation of KCl is crucial. In the absence of combustibles, the rate-limiting step is the oxidation of potassium sulfite (B76179) to potassium sulfate. dtu.dk However, in the presence of combustibles like CO, which facilitate a radical pool, the sulfation rate is controlled by the oxidation of SO₂ to SO₃. dtu.dk

Critical Nucleation Parameters for Potassium Sulfate Crystallization

| Parameter | Description | Influencing Factors | Reference |

|---|---|---|---|

| Induction Time (τ) | Time required for the formation of stable crystal nuclei. | Decreases with increasing supersaturation and temperature. | mdpi.com |

| Critical Nucleation Radius (r) | The minimum radius a crystal nucleus must have to be stable and grow. | Dependent on temperature and supersaturation. | mdpi.com |

| Critical Nucleation Free Energy (ΔG) | The energy barrier that must be overcome for nucleation to occur. | Dependent on temperature and supersaturation. | mdpi.com |

| Activation Energy of Growth (Ea) | Energy required for the crystal growth process. | Estimated at 39.4 kJ/mol. | researchgate.net |

| Activation Energy of Nucleation (E) | Energy required for the secondary nucleation process. | Determined to be 69.83 kJ∙mol−1 in a reactive crystallization system. | mdpi.com |

Process Modeling and Simulation for Optimized Production Parameters

Process modeling and simulation are indispensable tools for designing, analyzing, and optimizing potassium sulfate manufacturing processes, providing theoretical guidance for industrial applications. oriprobe.com Software packages like Aspen Plus and SysCAD are widely used for this purpose.

Aspen Plus has been successfully used to simulate the entire process flow of the Mannheim process, a common method for producing K₂SO₄. oriprobe.com The simulations provide reliable results that can guide engineering design and industrial production. oriprobe.com

SysCAD is particularly useful for modeling hydrometallurgical processes like the Glaserite method. researchgate.netresearchgate.net Simulations have been used to optimize a two-stage Glaserite process by validating the model against experimental data. The average absolute deviation (AAD) between simulated and experimental results was found to be low (e.g., 5.7% for solid phase and 2.3% for liquid phase in K₂SO₄ production), confirming the model's reliability. researchgate.net These simulations help in determining optimal feed strategies and operating conditions to maximize yield. researchgate.netresearchgate.net

Furthermore, software like HSC Chemistry has been used to model the production of K₂SO₄ from impure feedstocks, such as sodium sulfate from battery recycling. researchgate.net These models can predict the impact of various impurities on product yield, showing that while yields over 90% are achievable with pure feedstocks, the presence of impurities can lead to a reduction. researchgate.net

Application of Simulation Software in Potassium Sulfate Production

| Software | Process Modeled | Objective/Application | Reference |

|---|---|---|---|

| Aspen Plus | Mannheim Process | Simulation of the entire process flow to provide theoretical guidance for engineering design. | oriprobe.com |

| SysCAD | Glaserite Process | Optimization of a two-stage process; validation against experimental data; maximizing yield and minimizing water demand. | researchgate.netresearchgate.net |

| HSC Chemistry | Glaserite Process (from impure Na₂SO₄) | Modeling the impact of feedstock impurities (from battery recycling) on K₂SO₄ and NaCl yields. | researchgate.net |

Crystallography and Polymorphism of Potassium Sulfate

Crystal Structure Elucidation and Refinement of Potassium Sulfate (B86663) Polymorphs

The precise determination of the atomic arrangement within the crystal lattice of potassium sulfate's polymorphs has been a subject of numerous crystallographic studies. These investigations provide fundamental data on bond lengths, bond angles, and unit cell dimensions, which are essential for a comprehensive understanding of the compound.

At room temperature, potassium sulfate exists as β-K₂SO₄, which has an orthorhombic crystal structure. wikipedia.orgarxiv.org This is the common and stable form of the compound under ambient conditions. The space group for β-K₂SO₄ is typically reported as Pnma. materialsproject.org Upon heating, β-K₂SO₄ undergoes a phase transition to the α-K₂SO₄ form at approximately 583-587°C. wikipedia.orgarxiv.org The α-K₂SO₄ phase possesses a hexagonal crystal structure with a proposed space group of P6₃/mmc. researchgate.netjps.jpiucr.org

The structure of β-K₂SO₄ has been extensively refined, providing detailed information about the coordination environment of the potassium and sulfate ions. materialsproject.orgacs.org In this orthorhombic structure, there are two distinct potassium ion (K⁺) sites. materialsproject.org One K⁺ ion is coordinated to nine oxygen atoms, while the other is coordinated to ten oxygen atoms. The sulfate ion (SO₄²⁻) maintains a tetrahedral geometry. materialsproject.org

The high-temperature α-K₂SO₄ phase is characterized by a higher degree of disorder. iucr.org In this hexagonal structure, the sulfate tetrahedra are disordered, occupying two possible orientations with equal probability. iucr.org This disorder is a key feature of the high-temperature phase.

A detailed comparison of the crystallographic data for both phases is presented in the table below.

| Property | Orthorhombic (β-K₂SO₄) | Hexagonal (α-K₂SO₄) |

| Symmetry | Orthorhombic | Hexagonal |

| Space Group | Pnma (or Pmcn) | P6₃/mmc |

| Transition Temperature | - | > 583 °C wikipedia.org |

| Lattice Parameters (at room temp. for β, at 640°C for α) | a = 7.476 Å, b = 10.071 Å, c = 5.763 Å arxiv.org | a = 5.92 Å, c = 8.182 Å arxiv.org |

| Key Structural Feature | Ordered structure with two distinct K⁺ sites. materialsproject.org | Disordered structure with two orientations for SO₄²⁻ tetrahedra. iucr.org |

The transition from the β to the α phase is a first-order phase transition. iucr.org Studies on the temperature dependence of the lattice constants of β-K₂SO₄ show a gradual expansion upon heating, with no evidence of other phase transitions below room temperature down to 15 K. iucr.org The temperature dependence of the lattice parameters can be explained by the Grüneisen relation. iucr.org

First-principles calculations have been employed to study the lattice dynamics of the Pnam structure of K₂SO₄. unl.eduaps.org These studies have shown general agreement with experimental Raman frequencies. unl.eduaps.org Unlike the isomorphous potassium selenate (B1209512) (K₂SeO₄), potassium sulfate does not exhibit a zone-center instability in its room-temperature structure. unl.edu This difference in lattice dynamics is attributed to the different charge distributions within the sulfate and selenate ions. unl.edu

Advanced Studies in Potassium Sulfate Crystal Growth Phenomena

Advanced research into the crystal growth of potassium sulfate (K₂SO₄) delves into the intricate mechanisms that govern the formation of crystals from solution. These studies are crucial for industrial applications where the physical properties of the crystalline product, such as size distribution and morphology, are critical for process efficiency and product quality.

The initial formation of potassium sulfate crystals from a supersaturated solution is governed by the principles of nucleation, followed by crystal growth. The kinetics of these processes are fundamentally influenced by factors such as temperature, supersaturation, and hydrodynamic conditions.

Nucleation Mechanisms and Parameters: The formation of a new crystal phase begins with nucleation, which can be either homogeneous (spontaneous formation in a clear solution) or heterogeneous (formation on existing surfaces or impurities). mdpi.com Classical nucleation theory is often employed to describe this phenomenon. nih.gov Key parameters in this theory include the induction time (the time before the first nuclei appear), critical nucleation radius (r), critical nucleation free energy (ΔG), and the number of molecules in a critical nucleus (i*). mdpi.comnih.gov

Research has shown a distinct relationship between these parameters and the process conditions. As the supersaturation ratio and temperature of the potassium sulfate solution increase, the induction time shortens significantly. mdpi.comnih.gov This indicates a higher primary nucleation rate under these conditions. mdpi.com Concurrently, the critical nucleation free energy (ΔG), critical radius (r), and the number of molecules in the critical nucleus (i) all decrease with increasing temperature and supersaturation. mdpi.comnih.gov Consequently, the nucleation rate (J) increases. mdpi.com For instance, studies have identified that homogeneous nucleation is the dominant mechanism at high supersaturation ratios (above 1.22), while heterogeneous nucleation prevails at lower ratios (below 1.20). mdpi.com

Growth Kinetics: Once stable nuclei have formed, they grow into larger crystals. The growth rate is influenced by supersaturation, stirring rate, and suspension density. mdpi.comnih.gov Kinetic equations fitted using population balance equations (PBE) reveal that the growth rate increases with higher supersaturation and faster stirring rates. mdpi.comnih.gov Interestingly, the exponent for the growth rate in relation to the supersaturation ratio can be higher than that for the nucleation rate, suggesting that as supersaturation increases, both rates accelerate, but not necessarily in a way that favors larger crystals. mdpi.com High supersaturation can provide crystals with more kinetic energy, potentially leading to faster cluster formation rather than the growth of individual large crystals. nih.gov

The growth mechanism can also be characterized. For potassium sulfate, the surface entropy factor has been found to be consistently less than 3, which suggests a continuous growth mechanism. mdpi.com Other studies have proposed that growth occurs via a spiral growth mechanism, which is controlled by diffusion. researchgate.netmdpi.com

The following table summarizes the influence of key parameters on the nucleation and growth of potassium sulfate.

Table 1: Influence of Process Variables on Potassium Sulfate Nucleation and Growth Kinetics

| Parameter | Effect of Increase | Supporting Findings | Citation |

|---|---|---|---|

| Supersaturation | Decreases induction time; Decreases critical free energy (ΔG), radius (r), and molecule number (i*); Increases nucleation rate; Increases growth rate. | The exponent for the growth rate (0.4655) is higher than for the nucleation rate (0.3445). High supersaturation may not lead to larger average crystal size. | mdpi.com |

| Temperature | Decreases induction time; Decreases critical free energy (ΔG), radius (r), and molecule number (i*); Increases nucleation rate; Increases particle size. | The impact of temperature on nucleation is particularly significant at supersaturation ratios above 1.22. | mdpi.com |

| Stirring Rate | Increases growth rate. | Along with supersaturation, it is a key factor influencing the growth rate in stirred crystallization systems. | mdpi.comnih.gov |

| Suspension Density | Exerts the greatest influence on the nucleation rate equation, followed by the supersaturation ratio and stirring rate. | Analysis using population balance equations identified suspension density as the most influential parameter on nucleation rate. | mdpi.comnih.govresearchgate.net |

The presence of even minute quantities of impurities or intentionally added organic compounds can dramatically alter the growth behavior and final morphology of potassium sulfate crystals. Without habit-modifying additives, potassium sulfate often crystallizes in an unpredictable manner, forming small or elongated, irregular crystals. google.com

Influence of Inorganic Impurities: Metallic ions are common impurities that can significantly affect crystallization. For example, trivalent ions such as aluminum (Al³⁺), iron (Fe³⁺), and chromium (Cr³⁺) have been shown to suppress crystal growth. mdpi.comd-nb.info These ions can block the active growth sites on the crystal surface. mdpi.comd-nb.info The presence of Al³⁺ and silicon (Si⁴⁺) ions increases the metastable zone width (MSZW) of potassium sulfate solutions, which indicates they suppress nucleation. researchgate.netmdpi.com The growth rate of potassium sulfate crystals is significantly suppressed by Fe(III) impurities, an effect that is dependent on both impurity concentration and the pH of the solution. researchgate.net Similarly, Cr³⁺ has been observed to gradually decrease the growth rate, eventually stopping it completely at concentrations as low as a few parts per million (ppm). researchgate.net

Influence of Organic Additives: Organic additives are frequently used to control crystal habit. The effectiveness of these additives often depends on their molecular structure and the functional groups they contain.

Organic Dyes: Polysulfonated dyes like acid fuchsin and pyranine (B1669890) are known to adsorb onto specific faces of potassium sulfate crystals. doi.org In-situ atomic force microscopy (AFM) has shown that these dye molecules attach to the crystal terraces and pin the advancing growth steps. doi.org This pinning action makes the step edges jagged and can halt growth along certain crystallographic directions at critical concentrations. doi.org For example, acid fuchsin strongly inhibits growth on the {110} and {010} faces, causing the crystal habit to change from a prismatic shape elongated on the nih.gov axis to thin needles elongated along the mdpi.com axis. doi.org

Polymers: Polyimines, when added in small amounts (e.g., 0.02 to 0.2 wt%) to the crystallizing solution at a pH below 5.1, can produce consistently hexagonal-shaped crystals with smooth surfaces. google.com Other polymers like polyethylene (B3416737) glycol (PEG) can also promote the dissolution of potassium sulfate crystals by altering surface characteristics. mdpi.com

Organic Acids: Organic acids containing multiple carboxyl groups (COOH) can act as crystal modifiers. researchgate.netresearchgate.net Studies have shown that modifiers with sulfonic, sulfate, and phosphonic functional groups have a strong inhibitory effect on the formation of potassium sulfate crystals. researchgate.net

The table below provides a summary of the effects of various impurities and additives.

Table 2: Effect of Impurities and Additives on Potassium Sulfate Crystal Morphology

| Additive/Impurity | Concentration | Observed Effect on Crystal Habit | Mechanism | Citation |

|---|---|---|---|---|

| Acid Fuchsin (Dye) | 1:2000 to >1:250 (dye:salt molar ratio) | Progressive change from prismatic to long, thin needles along the mdpi.com axis. | Strong inhibition of {110} and {010} faces via adsorption on terraces, pinning growth steps. | doi.org |

| Pyranine (Dye) | As low as ~2x10⁻⁶ M | Changes in step morphology and growth rates; adsorption on {110} and {010} faces. | Adsorption onto terraces, pinning the growing front. | doi.org |

| Polyimine | 0.02 - 0.2 wt% (based on K₂SO₄) | Consistently hexagonal-shaped crystals with smooth surfaces. | Acts as a crystal habit modifier. | google.com |

| Chromium (III) | Up to 5 ppm | Gradual decrease in growth rate, leading to complete stoppage. | Blocks active growth sites. | mdpi.comresearchgate.net |

| Aluminum (III) / Silicon (IV) | - | Suppresses nucleation. | Increases the metastable zone width (MSZW). | researchgate.netmdpi.com |

| Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | Increasing concentration | Change from large orthorhombic prisms to small needle-like or plate-shaped crystals. | Alters relative growth rates of different crystal faces. | acs.org |

To produce potassium sulfate crystals with specific characteristics (e.g., uniform size, desired shape), various controlled crystallization techniques are employed. These methods manipulate process parameters to influence nucleation and growth kinetics.

Cooling Crystallization: This is a common technique where supersaturation is generated by lowering the temperature of a saturated solution. The cooling profile can be precisely controlled to manage the rate of supersaturation and, consequently, the rates of nucleation and growth. jst.go.jp Seeding is often used in conjunction with cooling. By introducing seed crystals into the solution, growth can be directed onto these existing surfaces, which can suppress unwanted secondary nucleation and lead to a more uniform product size distribution. researchgate.net Studies have shown that above a critical seed concentration, a unimodal product of grown seeds can be obtained even under a natural, uncontrolled cooling mode. researchgate.net

Salting-Out Crystallization: This isothermal technique involves adding a "salting-out" agent, such as an alcohol like 1-propanol (B7761284), to an aqueous solution of potassium sulfate. semanticscholar.org The alcohol reduces the solubility of the salt, thereby inducing supersaturation and causing crystallization. This method can produce crystals with different characteristics compared to cooling crystallization. For example, crystals obtained by salting-out with 1-propanol were found to have a larger mean size (0.79 mm) compared to those from cooling (0.27 mm), although they also showed more agglomeration. semanticscholar.org

Reactive Crystallization: In this method, potassium sulfate is produced and crystallized simultaneously through a chemical reaction in the solution. An example is the reaction of picromerite (K₂SO₄·MgSO₄·6H₂O) with potassium chloride (KCl). mdpi.com The supersaturation is generated by the reaction itself. The kinetics of reactive crystallization involve both primary and secondary nucleation, and the process is highly dependent on the reaction temperature and the initial supersaturation generated. researchgate.netmdpi.com

Advanced Control and Novel Techniques:

Population Balance Modeling (PBM): This is a powerful mathematical tool used to model and control crystallization processes. jst.go.jp By using online monitoring tools like dynamic image analysis, the temporal evolution of the crystal population can be tracked. jst.go.jp This data is then used in a PBM framework to estimate kinetic parameters for nucleation and growth, allowing for the development of advanced control strategies, such as nonlinear model predictive control (NMPC), to achieve desired crystal size and distribution. jst.go.jp

Non-Photochemical Laser-Induced Nucleation (NPLIN): This is a novel technique where unfocused nanosecond laser pulses are used to induce nucleation in a supersaturated solution. Studies on potassium sulfate have investigated the influence of laser parameters (pulse energy, number of pulses) and supersaturation on the nucleation kinetics. Increasing the laser intensity was found to significantly reduce the induction time for nucleation. This technique offers a potential method for triggering nucleation with high temporal and spatial precision.

The following table compares different crystallization techniques for potassium sulfate.

Table 3: Comparison of Controlled Crystallization Techniques for Potassium Sulfate

| Technique | Principle | Key Features and Applications | Outcome/Product Characteristics | Citation |

|---|---|---|---|---|

| Seeded Cooling Crystallization | Supersaturation is generated by controlled cooling of a saturated solution containing seed crystals. | Suppresses secondary nucleation; allows for control over final crystal size distribution. | Uni-modal product of grown seeds; predictable crystal size. | researchgate.net |

| Salting-Out Crystallization (with 1-Propanol) | An anti-solvent (1-propanol) is added to an aqueous solution to reduce solubility and induce crystallization isothermally. | Alternative to cooling; can produce larger crystals. | Mean size of 0.79 mm, but with higher agglomeration (28%) compared to cooling. | semanticscholar.org |

| Reactive Crystallization (from Picromerite) | K₂SO₄ is formed and crystallized simultaneously from a chemical reaction. | Supersaturation is generated by the reaction; kinetics are complex, involving primary and secondary nucleation. | High purity crystals (~73% yield); crystal size can be smaller than from pure solutions. | researchgate.netmdpi.com |

| Population Balance Modeling (PBM) Control | Mathematical modeling of the crystal population combined with online analysis to control the process. | Enables precise control over crystal size and its coefficient of variation through model predictive control. | Tailored crystal size distribution. | jst.go.jp |

| Non-Photochemical Laser-Induced Nucleation (NPLIN) | Using high-energy, short laser pulses to trigger nucleation in a supersaturated solution. | External trigger for nucleation; induction time is reduced with higher laser intensity. | Provides a method for controlled initiation of crystallization. |

Advanced Spectroscopic and Analytical Characterization of Potassium Sulfate

Vibrational Spectroscopy (FTIR, Raman) for Structural and Bonding Analysis

The FTIR and Raman spectra of potassium sulfate (B86663) are dominated by the vibrational modes of the sulfate anion, which possesses a tetrahedral geometry (Td symmetry) in its free state. In the crystalline environment of potassium sulfate, the symmetry of the sulfate ion is lowered, leading to the activation of otherwise silent modes and the splitting of degenerate modes. researchgate.net

The fundamental vibrational modes of the sulfate ion are:

ν₁ (A₁): Symmetric stretching - This mode is typically observed as a strong, sharp peak in the Raman spectrum and is often weak or absent in the infrared spectrum. For potassium sulfate, this peak appears around 985 cm⁻¹. rasayanjournal.co.in

ν₂ (E): Bending - These bending modes appear at lower frequencies.

ν₃ (F₂): Asymmetric stretching - This mode is infrared active and usually gives rise to a very strong and broad absorption band in the FTIR spectrum. acs.org For potassium sulfate, this is observed in the range of 1000–1200 cm⁻¹. acs.org

ν₄ (F₂): Bending - These bending modes are also infrared active and are found in the 600–800 cm⁻¹ region. acs.org

The presence of strong absorption bands in the 1000–1200 cm⁻¹ and 600–800 cm⁻¹ regions in the FTIR spectrum, corresponding to the sulfate stretching and bending vibrations, respectively, confirms the compound's sulfate-based composition. acs.org Raman spectroscopy is particularly useful for identifying the symmetric stretching mode, which is a characteristic fingerprint of the sulfate ion. researchgate.netmdpi.com

Table 1: Characteristic Vibrational Frequencies of Sulfate Anion in Potassium Sulfate

| Vibrational Mode | Symmetry | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Symmetric Stretch (ν₁) | A₁ | Raman | 985 | rasayanjournal.co.in |

| Asymmetric Stretch (ν₃) | F₂ | FTIR | 1000-1200 | acs.org |

| Bending (ν₄) | F₂ | FTIR | 600-800 | acs.org |

Potassium sulfate exists in two main polymorphic forms: the low-temperature orthorhombic β-K₂SO₄ and the high-temperature hexagonal α-K₂SO₄, with a transition temperature of approximately 587°C. scholarsresearchlibrary.com Vibrational spectroscopy can be employed to distinguish between these polymorphs, as the differences in their crystal structures lead to distinct spectral features. sci-hub.stwjpls.orgresearchgate.net

The change in the crystal lattice and the site symmetry of the sulfate ions during the phase transition from β to α form results in alterations in the vibrational spectra. These changes can manifest as shifts in band positions, the appearance or disappearance of bands, and variations in the shape and splitting of peaks. sci-hub.st For instance, the splitting of the degenerate vibrational modes of the sulfate anion can differ between the two polymorphs due to the different crystalline environments.

High-Field Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfur Environments

High-field solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically targeting the ³³S isotope, provides direct insight into the local environment of the sulfur atom in potassium sulfate. acs.orgnih.gov Despite the challenges associated with ³³S NMR, such as its low natural abundance (0.75%) and quadrupolar nature, studies at high magnetic fields (e.g., 21 T) have been successful. acs.orgnih.govacs.org

In a study of a series of potassium sulfates, the ³³S solid-state NMR spectrum of K₂SO₄ was obtained. acs.orgnih.govacs.org The magnitude of the ³³S quadrupole interactions is highly sensitive to the local symmetry of the sulfur atom. For potassium sulfate (β-K₂SO₄), the quadrupole coupling constant (CQ) is relatively small, around 1 MHz, which is indicative of a highly symmetric environment for the sulfur atom within the sulfate tetrahedron. acs.orgcanada.ca This contrasts with other potassium sulfates like potassium pyrosulfate (K₂S₂O₇), where the CQ values are significantly larger (over 16 MHz) due to lower local symmetry around the sulfur atoms. acs.orgcanada.ca

The experimental NMR parameters can be correlated with quantum mechanical calculations to aid in the assignment of spectral features and to refine the understanding of the electronic structure around the sulfur nucleus. nih.govacs.orgrsc.org

Table 2: ³³S Solid-State NMR Parameters for Potassium Sulfate

| Parameter | Value | Reference |

|---|---|---|

| Quadrupole Coupling Constant (CQ) | ~1 MHz | acs.orgcanada.ca |

| Isotropic Chemical Shift (δiso) | 339.4 ppm | acs.org |

X-ray Diffraction (XRD) and Advanced Scattering Techniques

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of potassium sulfate, including its lattice parameters and space group. scholarsresearchlibrary.comresearchgate.netresearchgate.net Both single-crystal and powder XRD methods have been extensively used to characterize its different polymorphs. scholarsresearchlibrary.comresearchgate.net

At ambient temperature, potassium sulfate exists as the β-form, which has an orthorhombic crystal structure. scholarsresearchlibrary.com Single crystal XRD analysis has confirmed this structure and determined its space group to be Pmcn (an alternative setting of Pnma). scholarsresearchlibrary.comacs.org The lattice parameters for β-K₂SO₄ have been reported as a = 5.763 Å, b = 10.071 Å, and c = 7.476 Å. scholarsresearchlibrary.com

Upon heating to 587°C, β-K₂SO₄ transforms into the α-form, which possesses a hexagonal structure. scholarsresearchlibrary.com The space group of α-K₂SO₄ has been a subject of some debate but is often assigned as P6₃/mmc, with lattice parameters of a = 5.921 Å and c = 8.182 Å. scholarsresearchlibrary.comiucr.org Powder XRD is a valuable tool for routine phase identification and for studying the polycrystalline nature of potassium sulfate samples. scholarsresearchlibrary.comaip.org The sharp and intense peaks in the powder XRD pattern of potassium sulfate confirm its high crystalline nature. scholarsresearchlibrary.com

Table 3: Crystallographic Data for Potassium Sulfate Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| β-K₂SO₄ (low temp.) | Orthorhombic | Pmcn (Pnma) | a=5.763, b=10.071, c=7.476 | scholarsresearchlibrary.com |

| α-K₂SO₄ (high temp.) | Hexagonal | P6₃/mmc | a=5.921, c=8.182 | scholarsresearchlibrary.comiucr.org |

Advanced X-ray diffraction experiments, particularly high-resolution single-crystal XRD at low temperatures using synchrotron radiation, have enabled detailed charge density analysis of the sulfate anion in potassium sulfate. acs.orgnih.gov This technique goes beyond simple structure determination to map the electron density distribution within the crystal, providing profound insights into the nature of chemical bonding. acs.orgnih.govresearchgate.net

A significant study on K₂SO₄ investigated the S–O bonding within the sulfate group to address the long-standing concept of hypervalency. acs.orgnih.gov The experimental and theoretical charge density analysis revealed that the S–O interactions are best described as highly polarized covalent bonds. acs.orgnih.gov The evidence strongly supports a "single bond" description rather than a "double bond" picture, which would imply hypervalency at the sulfur atom. acs.orgnih.gov This finding challenges the traditional Lewis structure representation of the sulfate ion with double bonds and suggests that the octet rule is not exceeded for the sulfur atom in this context. acs.orgnih.goviucr.org The charge density is primarily localized in the region between the sulfur and oxygen atoms, characteristic of a shared-shell (covalent) interaction. researchgate.net

X-ray Scattering for Microstructure Analysis of Aqueous Solutions

X-ray Scattering (XRS) is a powerful technique utilized to investigate the microscopic structure of aqueous solutions, providing insights into ion hydration and the influence of solutes on the hydrogen-bonding network of water. When applied to aqueous solutions of potassium sulfate, XRS reveals detailed information about the local ordering of ions and water molecules. researchgate.netmdpi.comresearchgate.net

Research on mixed aqueous solutions of potassium chloride (KCl) and potassium sulfate (K₂SO₄) using XRS has provided significant findings on their microstructures. mdpi.comnih.gov The analysis of the reduced pair distribution function, G(r), which describes the probability of finding another atom at a distance 'r' from a central atom, shows distinct peaks corresponding to specific atomic interactions. mdpi.comresearchgate.net

In a pure potassium sulfate solution, the primary interactions observed are between the potassium ion and the oxygen atom of water (K⁺-O_W) and between the oxygen atoms of adjacent water molecules (O_W-O_W), both occurring at a distance of approximately 2.80-2.81 Å. mdpi.comresearchgate.netnih.gov As the concentration of a co-solute like KCl increases, the dominant interactions shift. For instance, in a solution with a high concentration of KCl, the main interactions become those between the chloride ion and water (Cl⁻-O_W) at around 3.14 Å and the ion-pair interaction between potassium and chloride (K⁺-Cl⁻) at 3.15 Å. mdpi.comresearchgate.netnih.gov This shift indicates a significant disruption of the solution's original hydrogen bond network. mdpi.com The hydration radius and coordination number for the sulfate ion (SO₄²⁻) are found to be larger than those for the chloride ion (Cl⁻), which helps to explain the lower solubility of potassium sulfate compared to potassium chloride at room temperature. mdpi.comresearchgate.netnih.gov

The analysis of the reduced structure function, F(Q), where Q is the scattering vector, further elucidates changes in the solution's structure. Changes in the shape and position of peaks in the F(Q) function indicate alterations to the hydrogen bonding network within the solution. researchgate.net

| Interaction Pair | Interaction Distance (r) in Å | Associated Solution Component |

|---|---|---|

| K⁺-O_W | 2.80 | Potassium Sulfate / Potassium Chloride |

| O_W-O_W | 2.80 | Potassium Sulfate |

| O_W-O_W | 3.10 | Potassium Chloride |

| Cl⁻-O_W | 3.14 | Potassium Chloride |

| K⁺-Cl⁻ | 3.15 | Potassium Chloride |

Contemporary Analytical Methodologies for Potassium Sulfate Determination in Diverse Matrices

The accurate quantification of potassium sulfate in various samples, from pharmaceutical preparations to environmental waters, relies on robust and validated analytical techniques. researchgate.netmdpi.com Modern analytical chemistry offers several powerful methods for this purpose, with ion chromatography, spectrophotometry, and gravimetry being among the most prominent. mdpi.comkuleuven.be

Ion Chromatography with Conductivity Detection for Cation Analysis

Ion chromatography (IC) coupled with conductivity detection (IC-CD) is a highly selective and sensitive method for the determination of ionic species. researchgate.netmdpi.com It has become a method of choice for analyzing multiple cations in a single run and is recognized by bodies such as the United States Pharmacopeia (USP) for potassium analysis. mdpi.commetrohm.com This technique allows for the indirect determination of potassium sulfate by quantifying the concentration of the potassium cation (K⁺). researchgate.net

In a typical application, a sample solution is injected into the IC system. The separation of cations is achieved on a cation-exchange column, such as a Dionex® IonPac® CS16 or Metrosep C 6 column. researchgate.netmdpi.commetrohm.com An acidic eluent, commonly methane (B114726) sulfonic acid, is used to move the ions through the column at a constant flow rate. researchgate.netmdpi.com The different affinities of the cations for the stationary phase of the column result in their separation. After separation, the ions pass through a conductivity detector. The detector measures the electrical conductivity of the eluent, which changes as each separated ion passes through, generating a signal (a peak) proportional to the ion's concentration. researchgate.netd-nb.info

This method has been validated for the quantitative assay of potassium sulfate in various matrices, demonstrating good linearity and accuracy over defined concentration ranges. researchgate.netmdpi.com Its advantages include high efficiency, the ability to analyze multiple analytes simultaneously, and the elimination of manual steps for matrix removal that are often required by other techniques. metrohm.com

| Parameter | Condition |

|---|---|

| Analytical Column | Dionex® IonPac® CS16 (250 × 5 mm) |

| Mobile Phase | Methane Sulfonic Acid (e.g., 6.7% v/v in water) |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed Conductivity |

| Potassium (K⁺) Retention Time | ~12.8 min |

| Linearity Range (as K₂SO₄) | 20.0–60.0 ppm |

Spectrophotometric and Gravimetric Quantification Methods

Spectrophotometric and gravimetric methods are classical yet reliable techniques for the quantification of the sulfate component of potassium sulfate.

Spectrophotometric Methods are typically indirect and often rely on turbidimetry. mt.com In this approach, a reagent is added to the sample to react with the sulfate ions (SO₄²⁻) and produce a fine precipitate, creating turbidity in the solution. mt.com A common method involves adding an excess of barium chloride (BaCl₂) to an acidified sample. mt.comtopfert.net This reaction forms a uniform suspension of insoluble barium sulfate (BaSO₄) crystals. mt.com A UV-Vis spectrophotometer is then used to measure the absorbance or scattering of light caused by this turbidity at a specific wavelength, such as 525 nm. mt.com The degree of turbidity is directly proportional to the concentration of sulfate in the original sample. Another spectrophotometric method involves the use of a reagent like Sulphonazo III, which forms a colored complex with barium; the presence of sulfate ions precipitates barium sulfate, reducing the amount of barium available to form the complex, and this change in absorbance is measured. rsc.org

Gravimetric Analysis is a highly accurate and precise absolute method for determining sulfate concentration. newyorkacs.orgtsfx.edu.au It is often considered a reference method. The procedure involves dissolving a precisely weighed sample in water and then adding a precipitating agent, typically a hot solution of barium chloride, in excess to an acidified solution. newyorkacs.orgfao.org The reaction causes the quantitative precipitation of sulfate ions as dense, crystalline barium sulfate (BaSO₄). tsfx.edu.aulibretexts.org

SO₄²⁻(aq) + Ba²⁺(aq) → BaSO₄(s) newyorkacs.org

The mixture is then "digested," which involves heating it for a period to encourage the formation of larger, purer crystals that are easier to filter. libretexts.org The BaSO₄ precipitate is collected by filtration, carefully washed to remove co-precipitated impurities (such as chlorides), dried, and ignited to a constant mass. newyorkacs.orgfao.org From the final mass of the pure barium sulfate, the mass of sulfate in the original sample can be calculated using its stoichiometric relationship. fao.org While highly accurate, this method is subject to interferences from other ions that can be co-precipitated and requires meticulous technique. tsfx.edu.aulibretexts.orgnemi.gov

| Method | Principle | Key Reagents | Measurement | Reference |

|---|---|---|---|---|

| Turbidimetric Spectrophotometry | Formation of a BaSO₄ suspension, causing turbidity proportional to sulfate concentration. | Barium Chloride | Absorbance of light at a specific wavelength (e.g., 525 nm). | mt.com |

| Gravimetric Analysis | Quantitative precipitation of sulfate as BaSO₄, which is then isolated and weighed. | Barium Chloride, Hydrochloric Acid | Mass of the dried BaSO₄ precipitate. | newyorkacs.orgfao.org |

Theoretical and Computational Investigations of Potassium Sulfate

Computational Modeling of Crystal Growth and Dissolution Processes

Computational modeling plays a crucial role in understanding and predicting the complex processes of crystal growth and dissolution of potassium sulfate (B86663). These models often utilize population balance equations (PBEs) to describe the evolution of the crystal size and shape distribution over time.

The crystallization of potassium sulfate from an aqueous solution is influenced by factors such as supersaturation, temperature, and the presence of impurities. nih.gov Modeling efforts have focused on developing mathematical frameworks that can predict the crystal size distribution (CSD) and shape. ufrgs.br For potassium sulfate, which has a rod-like shape, two-dimensional population balance models (2D-PBM) have been employed to describe the growth along the length and width of the crystals. ufrgs.br

Kinetic parameters for nucleation and growth can be determined by fitting these models to experimental data, often obtained through dynamic image analysis. ufrgs.br Studies have shown that the growth rates in different directions are often similar, and the aspect ratio of the crystals can be maintained during growth-dissolution cycles. ufrgs.br However, conditions such as high cooling rates can favor crystal agglomeration. ufrgs.br

The dissolution kinetics of potassium sulfate have also been investigated through computational modeling. researchgate.net Models have been developed to predict the dissolution rate based on factors like temperature and hydrodynamic conditions. researchgate.net These models often consider the diffusion of ions in the bulk solution and the exchange rate at the crystal surface. researchgate.net It has been observed that the crystal growth rate of K₂SO₄ in aqueous solution can decrease and then increase with rising temperature, with the lowest rate around 303.15 K. researchgate.net

Energetic Analysis of Adsorption and Surface Binding Mechanisms on Potassium Sulfate Surfaces

The binding energy of different species to the crystal surfaces determines the strength of adsorption. For instance, the adsorption of organic dyes on specific crystallographic faces of potassium sulfate has been studied to understand their role as habit modifiers. doi.org Atomic force microscopy (AFM) coupled with computational analysis can reveal how these additives interact with the crystal surface, for example, by binding to specific step edges or terraces, thereby altering the growth mechanism. doi.org

In the context of soil science, the adsorption of potassium ions onto soil colloids is a critical process affecting nutrient availability. nih.gov While not directly on K₂SO₄ surfaces, the principles of adsorption energetics are transferable. The binding energy of potassium to different sites on soil minerals and organic matter determines its retention and release characteristics. nih.gov

Furthermore, computational studies on the adsorption of sulfate ions on mineral surfaces, such as ferrihydrite, have utilized quantum chemical calculations and surface complexation modeling to identify the types of surface complexes formed (e.g., inner-sphere vs. outer-sphere) and their relative stabilities. researchgate.net These approaches, which involve calculating the energetics of different binding configurations, can be applied to understand adsorption on potassium sulfate surfaces as well.

Predictive Modeling for Phase Transition Behavior and Crystal Chemistry

Predictive modeling is employed to understand and forecast the phase transitions and crystal chemistry of potassium sulfate under various conditions of temperature and pressure.

Potassium sulfate undergoes a discontinuous phase transition from a low-temperature orthorhombic phase to a high-temperature hexagonal phase at approximately 856 K. researchgate.net Semi-empirical models have been developed to describe this transition, taking into account factors such as elastic stiffnesses, and the changes in volume and entropy associated with the order-disorder transition. researchgate.net These models can help reconcile discrepancies between calorimetrically measured transition enthalpies and those derived from the pressure-temperature phase diagram using the Clausius-Clapeyron equation. researchgate.net

Thermodynamic modeling is a powerful tool for predicting the phase behavior of potassium sulfate in multicomponent systems, which is particularly relevant in industrial applications and geochemistry. mdpi.com By using thermodynamic databases and software, it is possible to calculate phase diagrams for systems containing potassium sulfate and other salts, such as calcium sulfate and magnesium sulfate. mdpi.com This allows for the prediction of phase formation and melting behavior, which is crucial for understanding processes like slagging and fouling in power plants. mdpi.com

The crystal chemistry of potassium sulfate, which describes the relationship between its chemical composition, crystal structure, and physical properties, is also a subject of predictive modeling. materialsproject.org The orthorhombic crystal structure of potassium sulfate (space group Pnma) has been well-characterized, with specific bond lengths and coordination environments for the potassium and sulfate ions. materialsproject.org Computational models can predict how these structural parameters might change with temperature, pressure, or the incorporation of impurities, thereby influencing the material's properties.

Agricultural Science and Environmental Geochemistry of Potassium Sulfate

Soil Potassium Dynamics and Cycling in Agricultural Ecosystems

The dynamics of potassium (K) in soil-plant systems are complex, involving continuous cycling between different forms that vary in their availability to plants. The two most readily available forms are water-soluble potassium, present in the soil solution, and exchangeable potassium, which is loosely held on the surfaces of clay particles and organic matter. scielo.br These two forms exist in a state of equilibrium, where the depletion of water-soluble K by plant uptake is rapidly replenished by the release of exchangeable K. doubtnut.com

Interannual Dynamics: Long-term agricultural experiments reveal significant year-to-year (interannual) fluctuations in the levels of available potassium. nih.gov These dynamics are strongly influenced by fertilization practices, crop rotation, and the net potassium balance (inputs via fertilizers vs. outputs via crop removal). nih.govquora.com Studies conducted over several decades show that plots receiving potassium fertilizers, such as potassium sulfate (B86663), exhibit a significant increase in exchangeable potassium levels compared to unfertilized plots. doubtnut.commdpi.comomexcanada.com Conversely, continuous cropping without adequate potassium application can lead to a depletion of available K reserves. omexcanada.com The specific crop grown in a given year plays a crucial role; crops with high potassium demand can cause a temporary decline in available K, which may be offset in subsequent years by crops with lower demand or by fertilizer application. nih.gov

Seasonal Dynamics: Within a single growing season, the concentrations of exchangeable and water-soluble potassium can fluctuate considerably. nih.govslideshare.net These seasonal variations are driven by several interacting factors:

Crop Uptake: As crops grow, they absorb large amounts of potassium from the soil solution, leading to a decrease in both water-soluble and exchangeable K levels, which typically reach a low point as the crop nears maturity. nih.gov

Residue Decomposition: After harvest, potassium is leached from crop residues back into the soil, causing an increase in available K levels, particularly in the fall and winter. nih.govslideshare.net

Environmental Factors: Soil moisture and temperature significantly impact potassium availability. growcycle.com Dry conditions can lead to a reduction in the diffusion of potassium to plant roots and may increase K fixation in certain clay soils, thus lowering the measured soil test K. slideshare.net Conversely, increased soil moisture generally enhances nutrient mobility. growcycle.com Freezing and thawing cycles during winter can also release potassium that was previously fixed within clay minerals, potentially increasing spring soil test K levels. slideshare.net

Long-term studies have compared different potassium sources. For instance, one study found that muriate of potash (potassium chloride) resulted in a slightly higher concentration of water-soluble and exchangeable K compared to potassium sulfate in the topsoil layer, though both effectively supply the nutrient. vedantu.com The interannual and seasonal dynamics highlight that a single soil test may not capture the full picture of potassium availability, emphasizing the importance of consistent timing for soil sampling to make accurate fertilization decisions. nih.govslideshare.netnih.gov

Table 1: Factors Influencing Potassium Dynamics

Potassium dynamics in soil are heavily governed by the processes of fixation and release, which are primarily dictated by the soil's clay mineralogy. quora.commdpi.comFixation refers to the process where readily available potassium (water-soluble and exchangeable) is converted to a non-exchangeable form, becoming temporarily unavailable for plant uptake. scielo.brnih.govRelease is the reverse process, where this non-exchangeable potassium is slowly converted back into available forms. nih.govvedantu.comMechanisms of Potassium Fixation: The primary mechanism of potassium fixation involves the entrapment of K⁺ ions within the crystal lattice of specific clay minerals. scielo.brnutrien-ekonomics.comThis occurs predominantly in 2:1 type clay minerals, such as vermiculite, illite, and smectite, which consist of one alumina (B75360) sheet sandwiched between two silica (B1680970) sheets. mdpi.comcropaia.comThe K⁺ ion has a size (ionic radius of 1.33 Å) that allows it to fit snugly into the hexagonal cavities on the surface of the silica sheets, neutralizing the negative charge within the clay structure. omexcanada.comslideshare.netThis close fit causes the layers of the clay mineral to contract, trapping the potassium ions in the interlayer space and making them non-exchangeable. omexcanada.comnutrien-ekonomics.comVermiculite and beidellite (B77351) (a type of smectite) are known to be the most potent fixers of potassium. cropaia.com Factors that promote potassium fixation include:

Clay Mineralogy: Soils rich in 2:1 clays (B1170129), especially vermiculite, have a high K fixation capacity. mdpi.comcropaia.comSoils dominated by 1:1 clays like kaolinite (B1170537) have negligible fixation capacity. omexcanada.com* Soil Moisture: Drying and wetting cycles enhance fixation. omexcanada.comvedantu.comAs soils dry, the clay layers collapse, trapping K⁺ ions more effectively. scielo.brnpct.com.br* Soil pH: Fixation tends to increase with higher soil pH. omexcanada.comslideshare.netMechanisms of Potassium Release: Potassium release is a slow diffusion-driven process that replenishes the available K pools as they are depleted by plants. vedantu.comWhen the concentration of K⁺ in the soil solution and on exchange sites decreases, an equilibrium shift occurs, prompting the slow release of K⁺ from the interlayer positions of clay minerals. nih.govvedantu.comThis process is critical for the long-term supply of potassium to crops, especially in soils that receive limited K fertilization. nih.govThe release of non-exchangeable K often occurs at an initial fast rate, followed by a much slower, sustained rate. nih.govnih.govmdpi.comAdditionally, the very slow weathering of primary minerals like feldspars and micas contributes to the long-term release of potassium into the soil system. growcycle.comvedantu.comInfluence of Soil Type:

Clay and Loam Soils: These soils have a significant capacity for both potassium fixation and release due to their high content of 2:1 clay minerals. doubtnut.comfrontiersin.orgTheir ability to store and slowly release non-exchangeable K acts as a buffer, providing a sustained supply of potassium over the growing season. libretexts.org* Sandy Soils: With low clay content and low cation exchange capacity, sandy soils exhibit very little potassium fixation. scielo.brgrowcycle.comWhile this means applied potassium is readily available, it also makes it highly susceptible to being lost from the root zone through leaching. scielo.br

Physiological and Molecular Mechanisms of Plant Response to Potassium Sulfate under Abiotic Stress

Potassium sulfate plays a crucial role in enhancing plant resilience to a variety of abiotic stresses, most notably high temperature and drought. doubtnut.commdpi.comPotassium is not just a nutrient but also a key regulator of physiological processes that help plants cope with adverse environmental conditions. growcycle.comfrontiersin.orgHigh-Temperature Stress: High temperatures can cause significant damage to plant cells by disrupting metabolic processes and generating harmful reactive oxygen species (ROS). The application of potassium sulfate has been shown to mitigate these effects. mdpi.comslideshare.netvedantu.comResearch on crops like pepper and wheat demonstrates that adequate potassium nutrition reduces visual heat damage, decreases leaf membrane injury, and helps maintain growth rates under high-temperature stress. quora.comvedantu.comnih.govThe physiological mechanisms include:

Protection of Photosynthesis: Potassium helps stabilize and protect chlorophyll (B73375) and the photosynthetic machinery from heat-induced degradation, allowing for the continuation of carbon assimilation even under stress. quora.comnih.gov* Improved Water Relations: By regulating stomatal function, potassium helps maintain the plant's water balance, which is critical as high temperatures increase the rate of transpiration. mdpi.comvedantu.com* Activation of Antioxidant Defense: Heat stress leads to oxidative damage from ROS. Potassium enhances the activity of the plant's native antioxidant enzymes, such as catalase (CAT) and peroxidase (POD), which detoxify ROS and protect cellular structures from damage. npct.com.brDrought Stress: Potassium is fundamental to a plant's ability to withstand drought conditions. nih.govnutrien-ekonomics.comThe application of potassium sulfate has been shown to reduce the destructive effects of water deficits in various crops. doubtnut.comnutrien-ekonomics.comFoliar application of K₂SO₄ on maize under drought stress improved root and shoot growth and helped maintain higher relative water content. omexcanada.comKey mechanisms for drought tolerance enhancement include:

Osmotic Adjustment: Potassium is a major solute in plant cells and plays a central role in osmotic adjustment, helping to maintain cell turgor and water uptake from dry soil. nih.govgrowcycle.com* Stomatal Regulation: Efficient control of stomatal opening and closing, governed by potassium, allows the plant to reduce water loss through transpiration while still allowing for necessary carbon dioxide uptake. omexcanada.com* Enhanced Antioxidant Capacity: Similar to its role in heat stress, potassium boosts the activity of antioxidant enzymes, which helps to mitigate the oxidative stress induced by drought. frontiersin.orgStudies show that potassium application increases the activity of enzymes like superoxide (B77818) dismutase (SOD), CAT, and guaiacol (B22219) peroxidase (GPX), while reducing the levels of malondialdehyde (MDA), an indicator of lipid peroxidation and cell membrane damage. frontiersin.org

Table 3: Role of Potassium Sulfate in Mitigating Abiotic Stress

Potassium (K⁺) is the most abundant inorganic cation in plant cells and is indispensable for fundamental biophysical processes, including osmoregulation and the maintenance of membrane potential. frontiersin.orgwikipedia.orgIt does not become part of organic molecules; instead, its role is primarily regulatory and biophysical, acting as a soluble ion in the cytoplasm and vacuole. nih.govresearchgate.netOsmoregulation and Cell Turgor: Potassium is the principal solute used by plants for osmoregulation—the control of water balance and the maintenance of cell turgor pressure. mdpi.comomexcanada.comfrontiersin.orgPlant cells actively accumulate K⁺ ions, primarily in the vacuole, which lowers the cell's internal water potential. nih.govThis creates an osmotic gradient that drives water into the cell, causing it to swell and press against its rigid cell wall. quora.comThis internal pressure is known as turgor pressure, and it is essential for:

Cell Expansion and Growth: Turgor pressure is the driving force behind cell enlargement, which is the basis of plant growth. npct.com.brwikipedia.org* Plant Structure: Adequate turgor provides rigidity to non-woody plant tissues, keeping leaves and stems erect. omexcanada.comA loss of turgor results in wilting.

Environmental Impact and Sustainable Management of Sulfate in Agro-Ecosystems

The application of potassium sulfate in agriculture provides essential potassium and sulfur, but its environmental impact and sustainable management are critical considerations for long-term soil health and ecosystem stability. icl-group.com While potassium itself poses little environmental concern, the sulfate component requires careful management to optimize nutrient use and minimize potential negative effects. bohrium.compda.org.uk Sustainable practices aim to balance crop nutrient requirements with the prevention of adverse environmental consequences, such as soil and water quality degradation. researchgate.netcolorado.edu

Nutrient Use Efficiency and Leaching Dynamics of Sulfate from Fertilizers

The efficiency with which crops use sulfate from fertilizers is intrinsically linked to its mobility in the soil. Sulfate (SO₄²⁻) is a negatively charged ion (anion), which means it is not readily held by the negatively charged soil particles. calciumproducts.com This characteristic makes it susceptible to leaching, a process where it is washed out of the root zone by rainfall or irrigation, particularly in light-textured or sandy soils. pda.org.ukcalciumproducts.comusda.gov The leaching potential for sulfate is considered high, though slightly less than that of nitrate (B79036). calciumproducts.com

Several factors influence the rate of sulfate leaching, including soil type, organic matter content, and the presence of other minerals. Soils with higher clay content, particularly those rich in iron and aluminum oxides, can retain more sulfate. tandfonline.com The accompanying cation can also play a role; one study found that sulfate adsorption was significantly higher when paired with calcium compared to potassium. researchgate.net Sustainable management involves timing applications to match crop uptake, thereby maximizing nutrient use efficiency and reducing the amount of sulfate available for leaching. calciumproducts.comtessenderlokerley.com

Table 1: Factors Influencing Sulfate Leaching in Agricultural Soils

| Factor | Influence on Leaching | Description |

| Soil Texture | High | Coarse, sandy soils have larger pores and lower surface area, allowing for rapid water and sulfate movement. usda.gov |

| Soil Organic Matter | Moderate | Organic matter can immobilize sulfur, temporarily holding it in an organic form and reducing immediate leaching. calciumproducts.com |

| Clay Content & Type | Low to Moderate | Certain clays and iron/aluminum oxides can adsorb sulfate, slowing its movement through the soil profile. tandfonline.com |

| Rainfall/Irrigation | High | High water input increases the volume of water moving through the soil, accelerating the transport of dissolved sulfate. pda.org.uk |

| Accompanying Cation | Moderate | The cation paired with sulfate can affect its adsorption to soil particles, with calcium showing higher retention than potassium in some soils. researchgate.net |

Role of Sulfate in Mitigating Soil Salinity and Osmotic Stress in Sensitive Crops

Potassium sulfate is a preferred fertilizer for crops sensitive to chloride and for use in soils where salinity is a concern. decachem.comcropnutrition.com Its primary advantage is a significantly lower salt index compared to the more common potassium chloride. cropnutrition.comprojexone.comnutrien-ekonomics.com High soil salinity creates osmotic stress, making it difficult for plants to absorb water, and can lead to ion toxicity. mdpi.comnih.gov

The application of potassium sulfate in saline conditions can help mitigate these adverse effects. The potassium ion (K⁺) is crucial for osmotic regulation within the plant and can compete with toxic sodium ions (Na⁺) for uptake by roots, thereby improving the plant's internal K⁺:Na⁺ ratio. icl-group.comnih.govresearchgate.net This improved ionic balance helps plants maintain physiological functions under stress. researchgate.net Research on wheat grown in salt-affected soils demonstrated that applying potassium sulfate significantly increased grain and dry matter yields by alleviating the negative impacts of sodium. researchgate.net Furthermore, sulfate itself may contribute to osmotic adjustments within plant cells, providing an additional mechanism for stress tolerance. nih.gov

Table 2: Effect of Potassium Sulfate on Wheat Yield in Salt-Affected Soils

| Potassium Application Rate (kg K ha⁻¹) | Site 1: Grain Yield Increase (%) | Site 2: Grain Yield Increase (%) | Site 2: Dry Matter Yield Increase (%) |

| 50 | 14 | 14 | 35 |

| 100 | 30 | 30 | 54 |

| Data adapted from a study on wheat in saline and saline-sodic soils. researchgate.net |

Influence on Soil pH Regulation and Aggregate Stability

The effect of potassium sulfate on soil pH is multifaceted and depends on soil type, application rate, and duration of use. While it is a chemically neutral salt and forms a neutral aqueous solution (pH of ~7), it is considered a physiologically acidic fertilizer. crownchampion.comresearchgate.net In acidic soils, the addition of excess sulfate can further increase acidity. crownchampion.com An eight-year field experiment showed that high application rates of potassium sulfate led to a lower soil pH. frontiersin.org Conversely, in calcareous soils, sulfate can react with calcium to form calcium sulfate (gypsum), which, if it accumulates, can contribute to soil compaction. crownchampion.com

Potassium plays a significant role in promoting soil structure by enhancing soil aggregate stability (SAS). tandfonline.com Electrolytes in the soil solution are a key factor in controlling SAS, and studies have shown that potassium can act as a flocculating agent, reducing clay dispersion and improving the stability of soil aggregates. bohrium.com This effect has been particularly noted in tropical kaolinitic soils. tandfonline.comtandfonline.com Research demonstrated a rapid increase in SAS following the application of potassium, which helps improve soil physical quality, water infiltration, and resistance to erosion. tandfonline.combohrium.com

Table 3: Summary of Potassium Sulfate's Influence on Soil Properties

| Soil Property | Influence | Conditions and Mechanisms |

| Soil pH | Variable | Can increase acidity in acidic soils with long-term or excessive use. crownchampion.comfrontiersin.org Generally has little immediate effect in neutral soils. researchgate.net Can form gypsum in calcareous soils. crownchampion.com |

| Aggregate Stability | Positive | Potassium ions (K⁺) reduce clay dispersion and promote flocculation, leading to increased stability of soil aggregates. tandfonline.combohrium.com |

Advanced Applications in Materials Science and Engineering

Development of Potassium Sulfate-Based Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties is driven by the demand for technologies in optical communication, laser technology, and electro-optic modulation. niscpr.res.inresearchgate.netniscpr.res.in Semi-organic crystals, which combine the high optical nonlinearity of organic materials with the favorable mechanical and thermal properties of inorganic materials, have emerged as a promising class of NLO materials. researchgate.net Potassium sulfate (B86663) has been investigated as a key inorganic component in the synthesis of these novel NLO materials. researchgate.net

Crystal Growth Techniques for High-Quality NLO Single Crystals

The quality of single crystals is paramount for their application in NLO devices, as defects like impurities and dislocations can compromise their performance. niscpr.res.in The slow evaporation solution technique is a widely employed method for growing high-quality single crystals of potassium sulfate and its derivatives at room temperature. niscpr.res.inniscpr.res.inscholarsresearchlibrary.comirjet.net This method involves dissolving the synthesized material in a suitable solvent, such as deionized water, and allowing the solvent to evaporate slowly, leading to the formation of well-defined crystals. niscpr.res.inirjet.net